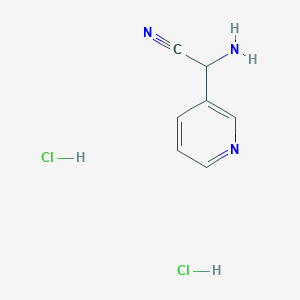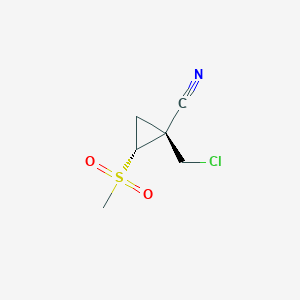
(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile, also known as CMSC, is a cyclopropane-containing compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. CMSC is a versatile compound that has been used in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Palladium(0)-Catalyzed Nucleophilic Substitutions
The use of palladium(0) catalysis in nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides highlights a sophisticated method for manipulating cyclopropane derivatives. This process enables the selective formation of cyclopropylideneethyl derivatives and methylenecyclopropane derivatives, showcasing the high synthetic potential of such transformations. These derivatives serve as valuable building blocks in organic synthesis, allowing for the creation of complex molecular architectures from simpler cyclopropane units (Stolle et al., 1992).
Unusual Chlorination Reactions
Research into the chlorination of cyclopropane derivatives, such as the unexpected chlorination during an epoxidation reaction of an ethenocyclopropa[b]naphthalene derivative, unveils unique reactivity patterns and structural outcomes. This work underscores the importance of cyclopropane and its derivatives in studying reaction mechanisms and developing novel synthetic methodologies (Ülkü et al., 1995).
Electrolytic Desulphinylation
The electrolytic desulphinylation of 1-methylsulphinyl-1-methylthio-2-phenylethene in acetonitrile demonstrates an innovative approach to manipulate sulfur-containing cyclopropane derivatives. This method provides a selective cleavage of carbon-sulfur bonds, resulting in the formation of 1-methylthio-2-phenylethene. Such electrochemical reactions offer a versatile tool for the functionalization and transformation of cyclopropane derivatives, expanding their utility in synthetic organic chemistry (Kunugi et al., 1985).
Ring-Opening Dichlorination
The study on donor-acceptor cyclopropanes treated with iodobenzene dichloride to afford ring-opened products emphasizes the strategic use of cyclopropane motifs in organic synthesis. This method showcases the ability to introduce functional groups adjacent to cyclopropane rings, further diversifying the chemical space accessible through the manipulation of cyclopropane derivatives (Garve et al., 2014).
Formation of Cyclopropylsulfones
Investigations into the reactions of 1-arylsulfonyl-2-chloromethylprop-2-enes have led to the formation of cyclopropylsulfones, highlighting the complex reactivity of cyclopropane derivatives. This research demonstrates the intricate balance between addition and cyclization reactions, offering insights into the mechanisms governing the behavior of cyclopropane-containing molecules (Jeffery & Stirling, 1993).
Propiedades
IUPAC Name |
(1S,2R)-1-(chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c1-11(9,10)5-2-6(5,3-7)4-8/h5H,2-3H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWLZDDZJBJRY-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC1(CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1C[C@]1(CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2746075.png)
![[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl]acetic acid, methyl ester](/img/structure/B2746078.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)
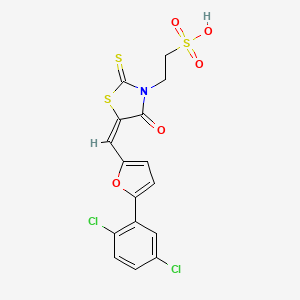
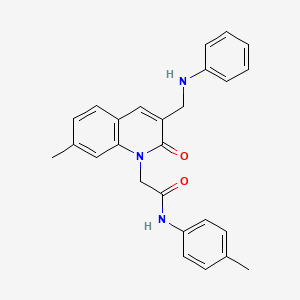

![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)
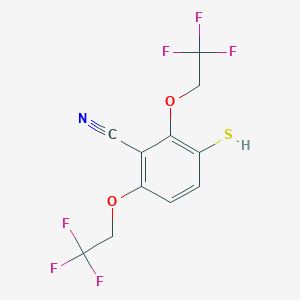
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2746087.png)
![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2746095.png)
